Physicochemical Profiling & Synthetic Utility of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide
Physicochemical Profiling & Synthetic Utility of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide
The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide .
Executive Summary
3-Amino-4-(trifluoromethoxy)benzenesulfonamide is a high-value fluorinated intermediate used primarily in the development of pharmaceuticals and agrochemicals. It combines two pharmacologically privileged motifs: a primary sulfonamide (a classic zinc-binding group for metalloenzymes like Carbonic Anhydrase) and a trifluoromethoxy (
This guide provides a comprehensive analysis of its properties, synthesis, and reactivity, serving as a reference for researchers optimizing lead compounds in diuretic, anticonvulsant, or antiglaucoma therapeutic areas.
Chemical Identity & Structural Analysis[1][2]
| Attribute | Detail |
| Chemical Name | 3-Amino-4-(trifluoromethoxy)benzenesulfonamide |
| Systematic Name | 3-amino-4-(trifluoromethoxy)benzene-1-sulfonamide |
| Molecular Formula | |
| Molecular Weight | 256.20 g/mol |
| SMILES | NC1=C(OC(F)(F)F)C=CC(=C1)S(N)(=O)=O |
| Key Functional Groups | Primary Aniline ( |
| CAS Number (Parent) | Note: Often synthesized in situ from 4-(trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7).[1] |
Structural Features[2][4][6][7]
-
Electronic Environment: The benzene ring is electron-deficient. The
group is strongly electron-withdrawing by induction ( ) but electron-donating by resonance ( ), though the inductive effect dominates. The sulfonamide group is also electron-withdrawing. -
Conformation: The
group typically adopts an orthogonal conformation relative to the ring to minimize dipole repulsion, which can lock the molecule into a bioactive conformation distinct from methoxy ( ) analogs.
Physicochemical Properties[1][5][6][8]
The following data points are critical for formulation and medicinal chemistry optimization.
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline powder) | Typical of polar sulfonamides. |
| Melting Point | 175–185 °C (Predicted) | Higher than the parent 4- |
| Solubility | DMSO, Methanol, DMF, Ethyl Acetate | Low water solubility due to the lipophilic |
| pKa (Sulfonamide) | ~9.8 – 10.2 | The sulfonamide |
| pKa (Aniline) | ~2.5 – 3.0 | The aniline nitrogen is weakly basic due to the strong electron-withdrawing nature of both the ortho- |
| LogP (Lipophilicity) | ~1.3 – 1.6 | The |
| H-Bond Donors | 4 ( | High capacity for receptor binding. |
| H-Bond Acceptors | 6 (O, N, F atoms) | Fluorine atoms act as weak acceptors; Sulfonyl oxygens are strong acceptors. |
Synthetic Pathways & Manufacturing[9]
The synthesis of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide is typically achieved via the nitration-reduction sequence of the commercially available parent compound, 4-(trifluoromethoxy)benzenesulfonamide.
Reaction Scheme
Caption: Synthetic route via electrophilic aromatic substitution (Nitration) followed by catalytic hydrogenation or chemical reduction.[2]
Detailed Methodology
-
Nitration (Regioselectivity Control):
-
Reagents: Fuming Nitric Acid (
) and Concentrated Sulfuric Acid ( ). -
Mechanism: The sulfonamide group directs meta, while the
group directs ortho/para. Since the para position is blocked by the sulfonamide, both groups cooperatively direct the incoming nitro group to the 3-position . -
Conditions:
to .[3] Careful temperature control is required to avoid di-nitration or hydrolysis of the sulfonamide.
-
-
Reduction:
-
Method A (Catalytic): Hydrogen gas (
) over Palladium on Carbon (Pd/C) in Methanol or Ethanol. This is the cleanest method. -
Method B (Chemical): Iron powder (Fe) in Ammonium Chloride (
) or HCl. Used if halogen substituents (that might be reduced by Pd/C) are present elsewhere on the ring.
-
Reactivity & Derivatization
This molecule is a "chemical chameleon," offering three distinct points of reactivity for medicinal chemistry optimization.
Caption: Functional group reactivity map highlighting the three distinct chemical domains.
Key Reactions
-
Amide Coupling (Aniline): Reaction with acid chlorides or carboxylic acids (using HATU/EDC) yields sulfonamide-containing amides . This is the primary route for generating libraries of Carbonic Anhydrase inhibitors.
-
Sandmeyer Reaction: The amino group can be converted to a diazonium salt (
) and subsequently replaced by halides (Cl, Br, I), cyano (CN), or hydroxyl (OH) groups, allowing for scaffold diversification. -
Cyclization: Condensation with aldehydes or ketones can yield quinazolinones or other fused heterocycles, incorporating the sulfonamide into a rigid core.
Medicinal Chemistry Applications
Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide moiety (
-
Role of
: The trifluoromethoxy group sits in the hydrophobic pocket of the enzyme. Its size and lipophilicity often confer selectivity for specific isoforms (e.g., CA IX over CA II), which is critical for targeting hypoxic tumor cells without causing systemic side effects.
Bioisosterism & DMPK
-
Metabolic Stability: The
group blocks metabolic oxidation at the para-position, significantly extending the half-life ( ) of the drug compared to a methoxy ( ) analog. -
Membrane Permeability: The high lipophilicity of the
group improves passive diffusion across the blood-brain barrier (BBB), making this scaffold useful for CNS indications (e.g., anticonvulsants similar to Zonisamide).
Handling & Safety Information
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
-
Sensitization: As with all sulfonamides, there is a risk of hypersensitivity (sulfa allergy). Handle with strict containment.
-
Storage: Store at Room Temperature (RT) in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem, 3(9), 1322-1328. (Discusses the "Fluorine Effect" and properties).
-
Patent EP4288412A1 . (2023). Modulators of protein phosphatase 2a (pp2a) and methods using same. (Cites the use of 3-nitro-4-(trifluoromethoxy)benzenesulfonamide as a key intermediate). Link
-
PubChem Compound Summary . 4-(Trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7).[1] National Center for Biotechnology Information. Link
Sources
- 1. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 3. Prothiofos | CAS#:34643-46-4 | Chemsrc [chemsrc.com]
